![molecular formula C22H19NO3 B5713113 benzyl 2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5713113.png)
benzyl 2-[(4-methylbenzoyl)amino]benzoate
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Overview
Description
Benzyl 2-[(4-methylbenzoyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as benzocaine, a local anesthetic that is used to numb the skin or mucous membranes. Benzocaine has been used in various medical procedures, including dental procedures, minor surgeries, and cosmetic procedures.
Mechanism of Action
Benzocaine works by blocking sodium ion channels, which are responsible for the generation and propagation of action potentials in neurons. By blocking these channels, benzocaine prevents the transmission of pain signals to the brain, resulting in local anesthesia.
Biochemical and Physiological Effects:
Benzocaine has been shown to have minimal systemic toxicity and is generally well-tolerated. However, it can cause skin irritation and allergic reactions in some individuals. Benzocaine has also been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to drug interactions with other medications.
Advantages and Limitations for Lab Experiments
Benzocaine is a widely used local anesthetic that has many advantages for lab experiments. It is easy to use, has a rapid onset of action, and can be used in a variety of experimental settings. However, benzocaine has some limitations, including its potential for skin irritation and its inhibitory effects on cytochrome P450 enzymes.
Future Directions
There are many future directions for benzocaine research. One area of interest is the development of new local anesthetics that have improved efficacy and fewer side effects. Another area of interest is the investigation of benzocaine's effects on ion channels and membrane potential, which could lead to new insights into pain perception and the development of new pain management strategies. Additionally, benzocaine could be further studied in animal models to investigate its potential for use in other medical procedures beyond local anesthesia.
Synthesis Methods
Benzocaine can be synthesized through the esterification reaction of p-aminobenzoic acid with benzyl alcohol in the presence of sulfuric acid. The resulting product is then reacted with 4-methylbenzoyl chloride to produce benzyl 2-[(4-methylbenzoyl)amino]benzoate. This synthesis method is well-established and has been used in the pharmaceutical industry for many years.
Scientific Research Applications
Benzocaine has been extensively studied in scientific research for its local anesthetic properties. It is commonly used in animal models to study pain perception and to develop new pain management strategies. Benzocaine has also been used in various in vitro studies to investigate its effects on ion channels and membrane potential.
properties
IUPAC Name |
benzyl 2-[(4-methylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-16-11-13-18(14-12-16)21(24)23-20-10-6-5-9-19(20)22(25)26-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPUZRQVYQWFET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-[(4-methylbenzoyl)amino]benzoate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.